Barium hydroxide monohydrate

概要

説明

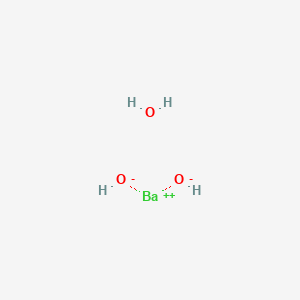

Barium hydroxide monohydrate, with the chemical formula Ba(OH)₂·H₂O, is a white crystalline solid that is highly soluble in water. It is a significant compound in the field of chemistry due to its strong basic nature and its ability to form barium ions (Ba²⁺) and hydroxide ions (OH⁻) when dissolved in water .

準備方法

Synthetic Routes and Reaction Conditions

Barium hydroxide monohydrate can be synthesized through several methods:

-

Reaction of Barium Oxide with Water: : This is a common laboratory method where barium oxide (BaO) reacts with water (H₂O) to form barium hydroxide. The reaction is highly exothermic: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ] The resulting barium hydroxide can crystallize as the octahydrate, which can be converted to the monohydrate by heating in air .

-

Double Displacement Reaction: : Another method involves the reaction of barium chloride (BaCl₂) with sodium hydroxide (NaOH), resulting in the formation of barium hydroxide and sodium chloride (NaCl): [ \text{BaCl}_2 + 2\text{NaOH} \rightarrow \text{Ba(OH)}_2 + 2\text{NaCl} ]

Industrial Production Methods

Industrially, barium hydroxide is produced by dissolving barium oxide in water. The octahydrate form is typically used because it is more stable and easier to handle. This form is then converted to the monohydrate by heating in air .

化学反応の分析

Types of Reactions

Barium hydroxide monohydrate undergoes several types of chemical reactions:

-

Neutralization Reactions: : It reacts with acids to form barium salts and water. For example, with hydrochloric acid (HCl): [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]

-

Precipitation Reactions: : It can react with sulfate ions to form barium sulfate (BaSO₄), which is insoluble in water: [ \text{Ba(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{H}_2\text{O} ]

-

Reaction with Metals: : Barium hydroxide can react with metals like aluminum and zinc to form oxides or hydroxides of the metal and generate gaseous hydrogen .

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Metals: Aluminum, zinc.

Conditions: Typically, these reactions are carried out at room temperature and in aqueous solutions.

Major Products

Barium Salts: Such as barium chloride and barium sulfate.

Water: Formed in neutralization reactions.

Hydrogen Gas: Formed in reactions with metals.

科学的研究の応用

Industrial Applications

Barium hydroxide monohydrate is primarily utilized in several industrial processes:

- Dehydration and Sulfate Removal : It is effective in dehydrating and removing sulfate from various products due to the low solubility of barium sulfate, making it valuable in both industrial and laboratory settings .

- Lubricant Additive : The compound serves as an additive in internal combustion engine lubricating oils, enhancing performance by improving stability and reducing wear .

- Plasticizers and Stabilizers : In the plastics industry, this compound acts as a plasticizer and stabilizer, contributing to the durability and flexibility of plastic products .

- Catalyst in Chemical Synthesis : It is employed as a catalyst in the synthesis of phenolic resins and other organic compounds. Its role facilitates controlled polycondensation reactions, yielding resins with desirable properties .

Analytical Chemistry

In analytical chemistry, this compound is used for:

- Titration of Weak Acids : Its aqueous solution is preferred for titrating weak organic acids due to its clarity and absence of carbonate ions, which can interfere with the results .

- Separation Techniques : It aids in the separation and precipitation of sulfate ions, making it useful for various analytical procedures .

Environmental Applications

This compound has significant applications in environmental management:

- Water Purification : It is utilized in water treatment processes to remove impurities and improve water quality .

- Soil Treatment : The compound is applied in agriculture for soil treatment and pest control, enhancing crop yields through improved soil conditions .

Case Study 1: Use in Lubricants

A study highlighted the effectiveness of this compound as an additive in lubricating oils. The addition improved thermal stability and reduced friction between moving parts, leading to enhanced engine performance.

Case Study 2: Catalytic Applications

Research demonstrated that using this compound as a catalyst in phenolic resin synthesis resulted in lower viscosity resins that cured faster without compromising chemical stability. This application has implications for the production of adhesives used in various industries.

Market Insights

The global market for this compound is expanding due to its diverse applications. Recent reports indicate a growing demand particularly in the lubricant and plastics sectors, with production capacities expected to increase significantly over the coming years .

| Application Area | Specific Uses |

|---|---|

| Industrial | Dehydration, lubricant additives |

| Plastics | Plasticizers, stabilizers |

| Analytical Chemistry | Titration of weak acids, sulfate precipitation |

| Environmental | Water purification, soil treatment |

作用機序

Barium hydroxide monohydrate exerts its effects primarily through its strong basic nature. When dissolved in water, it dissociates into barium ions (Ba²⁺) and hydroxide ions (OH⁻), which can then participate in various chemical reactions. The hydroxide ions increase the pH of the solution, making it highly basic. This property is utilized in neutralization reactions and in the formation of barium salts .

類似化合物との比較

Similar Compounds

Calcium Hydroxide (Ca(OH)₂):

Magnesium Hydroxide (Mg(OH)₂):

Sodium Hydroxide (NaOH):

Uniqueness

Barium hydroxide monohydrate is unique due to its high solubility in water and its ability to form insoluble barium salts, such as barium sulfate, which is utilized in various industrial applications. Its strong basic nature and exothermic reaction with water also make it distinct from other hydroxides .

生物活性

Barium hydroxide monohydrate (Ba(OH)₂·H₂O) is a chemical compound that exhibits various biological activities and toxicological effects. This article explores its biological implications, including its toxicity, potential therapeutic uses, and interactions with biological systems.

This compound is a white crystalline powder that is slightly soluble in water, forming a strong alkaline solution. It is primarily used in industrial applications such as water purification, lubricating oil additives, and as a precursor for other barium compounds . Its strong basicity allows it to neutralize acids exothermically, which can lead to significant heat generation upon dissolution .

Toxicological Profile

The biological activity of this compound is largely characterized by its toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a detailed toxicological profile for barium compounds, indicating that exposure can lead to various health issues:

- Respiratory Effects : Studies have shown that exposure to barium compounds can cause respiratory tract lesions and bronchoconstriction. For instance, rats exposed to barium carbonate dust exhibited lung lesions after prolonged exposure .

- Acute Toxicity : Oral toxicity studies indicate that high doses of barium can lead to mortality in animal models. In one study, rats receiving high doses of barium chloride experienced significant mortality rates .

- Renal Effects : Barium exposure has been associated with changes in kidney function, including decreased kidney weight and altered blood urea nitrogen levels in rats exposed to high doses .

The biological mechanisms underlying the toxicity of this compound are not fully understood but may involve:

- Calcium Displacement : Barium competes with calcium for binding sites in biological systems, potentially disrupting calcium-dependent processes such as neurotransmission and muscle contraction .

- Cellular Toxicity : The strong alkaline nature of barium hydroxide can lead to cellular damage through the disruption of cellular membranes and metabolic processes .

Case Study 1: Respiratory Health Impacts

A study conducted on rats exposed to barium carbonate dust revealed significant respiratory health impacts, including perivascular sclerosis and thickening of the intraalveolar septa. This study underscores the potential respiratory hazards associated with barium exposure in occupational settings .

Case Study 2: Acute Oral Toxicity

In an acute toxicity study involving oral administration of barium chloride, researchers found that high doses resulted in significant mortality among test subjects. The findings suggest a need for caution when handling barium compounds and highlight the importance of understanding dosage thresholds for safety .

Case Study 3: Renal Function Alterations

Research has indicated that exposure to barium compounds can adversely affect renal function. In one study, significant decreases in kidney weights were observed at certain dosage levels, indicating potential nephrotoxic effects associated with barium exposure .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Toxicity | High doses can lead to mortality; renal function may be impaired. |

| Respiratory Effects | Exposure can cause lung lesions and bronchoconstriction. |

| Calcium Displacement | Barium may disrupt calcium-dependent physiological processes. |

特性

IUPAC Name |

barium(2+);dihydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQTUHKAQKWLIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(OH)2.H2O, BaH4O3 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses. | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22326-55-2, 12230-71-6 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide, octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Barium Hydroxide Monohydrate used in organic synthesis, and what makes it advantageous in certain reactions?

A: this compound serves as a catalyst in various organic reactions. One example is its use in the Robinson Annulation, a multi-step process involving a Michael addition, aldol condensation, and dehydration []. The advantage of this compound in this reaction is its ability to promote the reaction in a stepwise manner under controlled conditions. This allows for the isolation of intermediates, providing valuable insights into the reaction mechanism and enabling the synthesis of a diverse set of molecules for further study [].

Q2: Can you elaborate on the role of this compound in material science, specifically in the synthesis of Barium Titanate (BaTiO3)?

A: this compound plays a crucial role as a precursor in the sol-gel synthesis of Barium Titanate (BaTiO3), a ferroelectric material with numerous technological applications [, ]. Research has shown that reacting Titanium (IV) isopropoxide with this compound in benzyl alcohol yields nanocrystalline BaTiO3 []. The water molecule present in the monohydrate is sufficient for the hydrolysis of the alkoxide, leading to the formation of BaTiO3 nanoparticles. Notably, the size of these nanoparticles can be controlled by adjusting the water concentration in the reaction medium []. This highlights the importance of this compound in controlling the properties of the final material.

Q3: The research mentions the importance of the reaction medium when using this compound for BaTiO3 synthesis. Can you explain this further?

A: The choice of reaction medium significantly impacts the phase and particle size of the resulting BaTiO3. For instance, when using this compound and Titanium (IV) isopropoxide, the perovskite phase of BaTiO3 only forms in benzyl alcohol and not in 2-methoxyethanol []. This difference arises from the varying interactions between the solvents, precursors, and intermediates formed during the reaction. Selecting the appropriate solvent is therefore critical for obtaining the desired BaTiO3 phase and morphology.

Q4: Beyond BaTiO3, are there other applications of this compound in material synthesis or processing?

A: Yes, research indicates that this compound is employed in the reclamation of used turbine engine oils []. It serves as a pretreatment agent before distillation, aiding in the removal of acidic contaminants from the oil. This process helps in regenerating used oil and reducing waste [].

Q5: The research mentions analyzing the synthesized compounds using spectroscopic techniques. Can you specify which techniques were used and their importance?

A: The research employed various spectroscopic techniques to characterize the synthesized compounds. These included Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, NOESY, and HETCOR), and X-Ray Diffraction (XRD) [, , ]. These techniques provide valuable information about the molecular structure, bonding, and crystalline structure of the compounds. For example, IR spectroscopy helps identify functional groups, while NMR provides details about the carbon and hydrogen framework of a molecule. XRD is crucial for determining the crystal structure of materials like BaTiO3. These techniques are essential for confirming the identity and purity of the synthesized products and for understanding their properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。